molecular formula C24H21FN2O4S B2729013 N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 900004-86-6

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2729013
CAS No.: 900004-86-6
M. Wt: 452.5
InChI Key: FCTBNBBBFXPXQY-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule investigated for its potent biological activity, particularly as a modulator of protein function in oncology research. This compound has been identified as a promising inhibitor of Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, survival, migration, and metastasis. By targeting and inhibiting FAK autophosphorylation at the Y397 site, this molecule disrupts downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK cascades. Its specific chemical structure, featuring the 6-fluoro-benzothiazole and trimethoxybenzamide pharmacophores, is designed to enhance binding affinity and selectivity. Current research applications are focused on overcoming resistance to targeted cancer therapies and as a potential therapeutic agent in highly metastatic and invasive cancers , including certain breast, pancreatic, and ovarian cancers, where FAK is frequently overexpressed. Its research value extends to use as a chemical probe to further elucidate the non-kinase functions of FAK in the tumor microenvironment and its crosstalk with other signaling networks.

Properties

IUPAC Name

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-29-19-11-16(12-20(30-2)22(19)31-3)23(28)27(14-15-7-5-4-6-8-15)24-26-18-10-9-17(25)13-21(18)32-24/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTBNBBBFXPXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the following steps :

    Starting Materials: The synthesis begins with 2-amino-5-fluorobenzothiazole and 3,4,5-trimethoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Coupling Reaction: The benzothiazole derivative is coupled with the benzoyl chloride derivative to form the desired product.

    Purification: The crude product is purified using column chromatography to obtain the final compound in high yield and purity.

Chemical Reactions Analysis

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications :

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Pharmacology: It is investigated for its anti-inflammatory properties and potential as a therapeutic agent for inflammatory diseases.

    Industry: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets . The compound is known to inhibit key enzymes and proteins involved in cellular proliferation and inflammation. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bcl-2 and Bax.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on the benzothiazole ring and the N-benzyl group influence melting points, solubility, and spectral characteristics. Key examples include:

Compound Name Substituents Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Target Compound N-Benzyl, 6-Fluoro Not Reported Not Available -
N-(1,3-Benzothiazol-2-yl)-3,4,5-trimethoxybenzamide None (Parent Structure) Not Reported C=O (1640–1680 cm⁻¹), aromatic C-H (3000–3100 cm⁻¹)
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide 7-Chloro, 4-Methyl Not Reported Not Available
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl) Acetamide (BTA) 6-CF₃, Acetamide Side Chain Not Reported GlideXP Score: -3.78 kcal/mol (docking)
4a (Acrylamide Derivative) Furan-2-yl 222–224 NH (3280 cm⁻¹), C=O (1680 cm⁻¹), C=C (1600 cm⁻¹)

Insights :

  • Fluorine vs. Chlorine/CF₃ : Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to bulkier substituents like CF₃ or Cl .
Cytotoxic and Enzyme Inhibitory Activity
  • BTA (6-CF₃ Analogue) : Exhibited the highest CK-1δ inhibitory activity (pIC₅₀ = 7.8) in its series, attributed to the trifluoromethyl group’s strong electron-withdrawing effects enhancing target binding .
  • Schiff Base Derivatives (): Replacing a benzylideneamino group with 3,4,5-trimethoxybenzamide increased cytotoxicity (e.g., IC₅₀ = 0.353 μM against HCT116 cells), highlighting the scaffold’s role in bioactivity .

SAR Trends :

  • Electron-Deficient Substituents : CF₃, Cl, or F at the benzothiazole 6-position improve enzyme binding via hydrophobic and electronic interactions .
  • 3,4,5-Trimethoxybenzamide Core : Critical for intercalation into kinase ATP pockets; methoxy groups enhance π-π stacking and hydrogen bonding .

Biological Activity

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H18FN2O3SC_{19}H_{18}FN_2O_3S with a molecular weight of approximately 366.42 g/mol. The presence of the fluorine atom and the benzothiazole moiety are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈FN₂O₃S
Molecular Weight366.42 g/mol
Melting PointNot specified
LogPNot specified

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study involving a series of benzothiazole derivatives demonstrated effective anticonvulsant activity in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . These results suggest that this compound may also possess similar properties.

Antimicrobial and Antifungal Activity

The compound has been evaluated for its antimicrobial and antifungal properties. Preliminary studies indicate that certain benzothiazole derivatives can inhibit the growth of various pathogenic microorganisms. This activity is attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways.

Inhibition of Enzymatic Activity

This compound may inhibit specific enzymes crucial for bacterial survival. For example, it has been suggested that compounds in this class can inhibit DprE1, an enzyme vital for Mycobacterium tuberculosis. This mechanism highlights its potential as an anti-tubercular agent.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells:

  • Enzyme Inhibition : By binding to active sites of enzymes like DprE1.
  • Cell Membrane Disruption : Affecting the integrity and function of microbial membranes.
  • Neurotransmitter Modulation : Potentially influencing neurotransmitter systems involved in seizure activity.

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives:

  • Study on Anticonvulsant Activity : A series of synthesized benzothiazole derivatives were tested for anticonvulsant effects in animal models. The results showed significant reductions in seizure duration and frequency .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties of similar compounds indicated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

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